molecular formula C11H6N2O4 B14863530 3-Cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

3-Cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B14863530
M. Wt: 230.18 g/mol
InChI Key: RVDADZITZKSESS-UHFFFAOYSA-N
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Description

3-Cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves multicomponent reactions. One common method involves the reaction of aromatic aldehydes, malononitrile, and 3-cyano-6-hydroxy-4-methylpyridin-2(1H)-one in the presence of a catalyst such as guanidinium chloride-functionalized γ-Fe2O3/HAp magnetic nanoparticles under solvent-free conditions . This method is advantageous as it shortens the overall reaction time, decreases the number of steps, and improves the yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely to be applied to scale up the synthesis while minimizing environmental impact and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-6-(furan-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its fused pyridine and furan rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H6N2O4

Molecular Weight

230.18 g/mol

IUPAC Name

3-cyano-6-(furan-2-yl)-2-oxo-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C11H6N2O4/c12-5-7-6(11(15)16)4-8(13-10(7)14)9-2-1-3-17-9/h1-4H,(H,13,14)(H,15,16)

InChI Key

RVDADZITZKSESS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C(=O)N2)C#N)C(=O)O

Origin of Product

United States

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